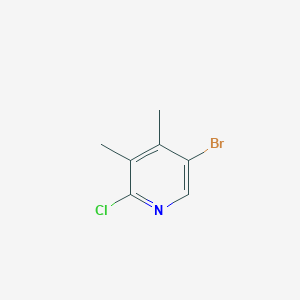![molecular formula C9H9FN2 B12511820 Benzonitrile, 5-[(1S)-1-aminoethyl]-2-fluoro-](/img/structure/B12511820.png)
Benzonitrile, 5-[(1S)-1-aminoethyl]-2-fluoro-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzonitrile, 5-[(1S)-1-aminoethyl]-2-fluoro- is an organic compound that belongs to the class of aromatic nitriles. This compound is characterized by the presence of a nitrile group (-CN) attached to a benzene ring, which is further substituted with a fluorine atom and an aminoethyl group. The compound’s unique structure makes it an interesting subject for various chemical and biological studies.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of benzonitrile, 5-[(1S)-1-aminoethyl]-2-fluoro- can be achieved through several methods. One common approach involves the reaction of benzaldehyde with hydroxylamine hydrochloride to form benzaldoxime, which is then dehydrated to produce benzonitrile . This method is advantageous due to its mild reaction conditions and low production cost.
Another method involves the ammoxidation of toluene, where toluene reacts with ammonia and oxygen at high temperatures (400-450°C) to produce benzonitrile . This industrial method is widely used due to its efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
Benzonitrile, 5-[(1S)-1-aminoethyl]-2-fluoro- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form benzoic acid derivatives.
Reduction: Reduction reactions can convert the nitrile group to an amine group.
Substitution: The fluorine atom on the benzene ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst are commonly used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) and potassium tert-butoxide (KOtBu) are used under basic conditions.
Major Products
Oxidation: Benzoic acid derivatives.
Reduction: Aminoethyl-substituted benzene derivatives.
Substitution: Various substituted benzene derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Benzonitrile, 5-[(1S)-1-aminoethyl]-2-fluoro- has a wide range of applications in scientific research:
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of advanced coatings, dyes, and pesticides.
Mécanisme D'action
The mechanism of action of benzonitrile, 5-[(1S)-1-aminoethyl]-2-fluoro- involves its interaction with various molecular targets and pathways. The nitrile group can form coordination complexes with transition metals, which can then participate in catalytic reactions. The aminoethyl group can interact with biological molecules, potentially leading to biological activity. The fluorine atom can influence the compound’s reactivity and stability.
Comparaison Avec Des Composés Similaires
Similar Compounds
Benzonitrile: A simpler aromatic nitrile without the aminoethyl and fluorine substitutions.
Fluorobenzene: An aromatic compound with a fluorine substitution but lacking the nitrile and aminoethyl groups.
Aminobenzonitrile: An aromatic nitrile with an amino group but without the fluorine substitution.
Uniqueness
Benzonitrile, 5-[(1S)-1-aminoethyl]-2-fluoro- is unique due to the combination of its nitrile, aminoethyl, and fluorine substitutions. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Propriétés
Formule moléculaire |
C9H9FN2 |
|---|---|
Poids moléculaire |
164.18 g/mol |
Nom IUPAC |
5-(1-aminoethyl)-2-fluorobenzonitrile |
InChI |
InChI=1S/C9H9FN2/c1-6(12)7-2-3-9(10)8(4-7)5-11/h2-4,6H,12H2,1H3 |
Clé InChI |
GLURPDBYZSVCJQ-UHFFFAOYSA-N |
SMILES canonique |
CC(C1=CC(=C(C=C1)F)C#N)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


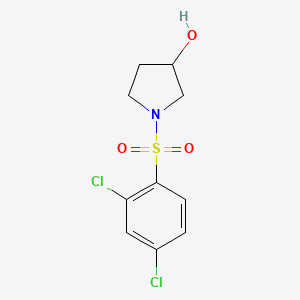
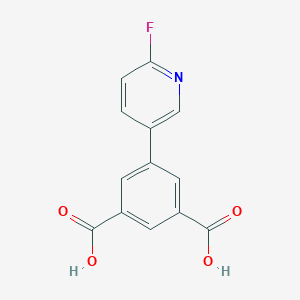
![7-[2-(Thiophen-2-yl)ethenyl]-[1,2,4]triazolo[1,5-a]pyrimidin-2-amine](/img/structure/B12511744.png)

![N-[5-(4-{5-[(2,6-dimethylmorpholin-4-yl)methyl]-1,3-oxazol-2-yl}-2H-indazol-6-yl)-2-methoxypyridin-3-yl]methanesulfonamide](/img/structure/B12511774.png)

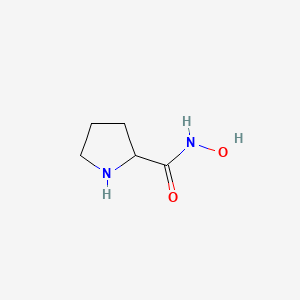
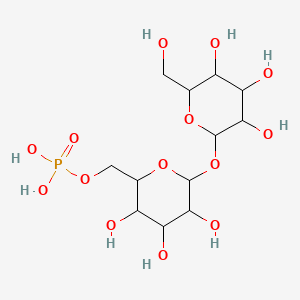

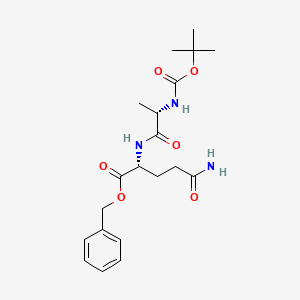
![(1S,3R,4S,6R)-N-Boc-6-amino-2,2-dimethyl-tetrahydrocyclopenta[1.3]dioxole-4-carboxylic acid](/img/structure/B12511802.png)
![(2S)-2-amino-6-[[4-[[3-[3-[[(2S)-1-[[(1S,2R,3R,5S,6S,20R,21S)-11-chloro-21-hydroxy-12,20-dimethoxy-2,5,9,16-tetramethyl-8,23-dioxo-4,24-dioxa-9,22-diazatetracyclo[19.3.1.110,14.03,5]hexacosa-10,12,14(26),16,18-pentaen-6-yl]oxy]-1-oxopropan-2-yl]-methylamino]-3-oxopropyl]sulfanyl-2,5-dioxopyrrolidin-1-yl]methyl]cyclohexanecarbonyl]amino]hexanoic acid](/img/structure/B12511808.png)
![8-Chloro-3-(2-phenylethenyl)-6-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B12511811.png)
